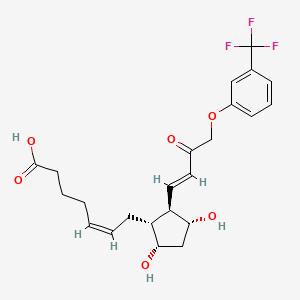

15-Ketofluprostenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H27F3O6 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,18-21,28-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t18-,19-,20+,21-/m1/s1 |

InChI Key |

KWTWHYQJNRDZOJ-XXAASLTGSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Overview of Prostaglandin Metabolism and Derivative Classification

Prostaglandins (B1171923) are a major class of eicosanoids, characterized by a 20-carbon structure that includes a five-carbon ring. glowm.comwikipedia.org Their biosynthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A2. nih.govcreative-proteomics.com The cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2). nih.govscribd.com PGH2 serves as the precursor for various prostaglandins, including PGD2, PGE2, PGF2α, and prostacyclin (PGI2), through the action of specific synthases. altmeyers.orgnih.gov

Prostaglandins are classified based on the structure of their cyclopentane (B165970) ring and the number of double bonds in their side chains. altmeyers.orgglowm.com The letter in the name (e.g., A, E, F) denotes the functional groups on the ring, while the subscript number indicates the number of double bonds. glowm.com For instance, PGF2α has two hydroxyl groups on the ring (F series) and two double bonds. glowm.com

The biological activity of prostaglandins is terminated through rapid metabolism. A key step in this process is the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of 15-keto prostaglandins. medchemexpress.com These metabolites, such as 13,14-dihydro-15-keto PGF2α, are generally less active than their parent compounds and serve as markers of prostaglandin turnover. medchemexpress.comglpbio.com

Positional Context of 15 Ketofluprostenol Within the Prostaglandin F2α Pathway

15-Ketofluprostenol is a metabolite of fluprostenol (B1673476), which is a synthetic structural analog of PGF2α. researchgate.netcaymanchem.com PGF2α itself is synthesized from PGH2 via the action of PGF synthase. nih.gov PGF2α exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor that, when activated, typically leads to an increase in intracellular calcium concentration. nih.govbiorxiv.org

The metabolism of PGF2α and its analogs like fluprostenol involves the enzymatic conversion by 15-PGDH. This enzyme oxidizes the hydroxyl group at the C-15 position, a critical site for biological activity, to a ketone. This conversion results in the formation of 15-keto-PGF2α and, in the case of fluprostenol, this compound. medchemexpress.com This metabolic step significantly reduces the compound's affinity for the FP receptor and its subsequent biological activity. For example, 15-keto PGF2α is considered a metabolite of PGF2α. medchemexpress.com Similarly, the free acid form of this compound shows very low cross-reactivity in a fluprostenol ELISA, indicating a significant structural and functional difference from the parent compound. caymanchem.com

Historical and Current Research Landscape of Fluprostenol Analogs

Enzymatic Formation of 15-Ketofluprostenol

The formation of this compound is catalyzed by a specific dehydrogenase enzyme that targets the 15-hydroxyl group of fluprostenol. This conversion is a key deactivating step, as the resulting keto-metabolite exhibits significantly reduced biological activity compared to the parent compound.

The primary enzyme responsible for the oxidation of the 15-hydroxyl group of prostaglandins (B1171923) and their analogs is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). plos.orgcaymanchem.comnih.gov This enzyme is a key regulator of prostaglandin (B15479496) signaling by converting active prostaglandins into their largely inactive 15-keto metabolites. plos.orgcaymanchem.com There are two main isoforms of 15-PGDH: the NAD+-dependent Type I and the NADP+-dependent Type II. plos.org The NAD+-dependent Type I 15-PGDH is considered the major enzyme for in vivo prostaglandin inactivation due to its higher affinity for prostaglandins. plos.org

Research on prostaglandin analogs like latanoprost suggests that 15-PGDH is expressed in ocular tissues and is responsible for the metabolism of these drugs. caymanchem.com It is highly probable that the same enzyme, 15-PGDH, is responsible for the conversion of fluprostenol to this compound. This enzymatic action represents a critical step in the local and systemic clearance of the active drug.

The kinetics of 15-PGDH can vary depending on the specific prostaglandin or analog substrate. For instance, the Km value of a rabbit kidney PGDH for PGA1 was found to be 17 µM, while for PGE1 it was 2 µM. pnas.org This indicates a higher affinity of the enzyme for PGE1 in that specific tissue. The efficiency of oxidation by human 15-PGDH is also substrate-dependent; for example, prostaglandin glycerol (B35011) esters (PG-Gs) and prostaglandin ethanolamides (PG-EAs) are oxidized less efficiently than the free acid forms. nih.gov The sterically hindered nature of some prostaglandin analogs can also impact the rate of their oxidation by 15-PGDH. nih.gov

Inhibitors of 15-PGDH have been developed and studied to understand the enzyme's function and as potential therapeutic agents. plos.orgresearchgate.nethaematologica.org These inhibitors can be competitive or noncompetitive and demonstrate the importance of the enzyme's active site in substrate binding and turnover. researchgate.net

Subsequent Metabolic Transformations and Catabolism

Following its formation, this compound undergoes further metabolic changes that lead to its eventual elimination from the body. These catabolic processes ensure that the inactive metabolite does not accumulate and can be efficiently excreted.

The inactivation of prostaglandins and their metabolites is a multi-step process. After the initial oxidation by 15-PGDH, the resulting 15-keto compounds are often further metabolized. A common subsequent step is the reduction of the double bond at C13-C14 by 15-keto-prostaglandin-Δ13-reductase. This is followed by both β-oxidation of the carboxylic acid side chain and ω-oxidation of the aliphatic side chain. These reactions produce more polar, water-soluble compounds that are more easily excreted in the urine. While specific pathways for this compound are not extensively detailed in the provided results, the general catabolic pathways for prostaglandins provide a likely model.

The downstream metabolites of prostaglandins are numerous and varied. For example, the metabolism of PGF2α leads to a variety of polar metabolites, including 13,14-dihydro-15-keto PGF2α. biomarker.hu Similarly, the catabolism of 6-ketoprostaglandin F1α in rat kidney cortex primarily yields 6,15-diketo-9,11-dihydroxyprost-13-enoic acid, with smaller amounts of the 15-keto-13,14-dihydro catabolite. nih.gov It is plausible that this compound is further metabolized through similar reduction and oxidation reactions, leading to a series of more hydrophilic and excretable compounds.

Comparative Analysis of Metabolic Fate with Parent Prostaglandins and Analogs

The metabolic fate of this compound is analogous to that of naturally occurring prostaglandins and other synthetic analogs. The initial and rate-limiting step for the inactivation of most prostaglandins is the oxidation of the 15-hydroxyl group by 15-PGDH. plos.orgcaymanchem.com

The rate of metabolism can, however, differ between various prostaglandins. For instance, time-course studies have shown that 6-keto-prostaglandin F1α is catabolized at a slower rate (approximately 2-5 fold) than prostaglandin F1α. nih.gov Furthermore, modifications to the prostaglandin structure, such as the addition of a methyl group at the C15 position, can significantly alter their metabolic stability and biological activity. nih.gov

Comparison with Fluprostenol and Its Isopropyl Ester (Travoprost)

Travoprost is a synthetic PGF2α analog and an isopropyl ester prodrug. wikipedia.orgfda.gov Following administration, it undergoes metabolic activation and subsequent degradation.

Travoprost is first hydrolyzed by esterases, particularly in the cornea, to its biologically active free acid form, fluprostenol (also known as travoprost free acid). fda.govnih.govdrugbank.com This initial conversion is crucial for the compound's therapeutic activity.

Once formed, fluprostenol is subject to systemic metabolism through various pathways that parallel those of endogenous PGF2α. europa.eu The systemic metabolism of fluprostenol to inactive metabolites includes:

Oxidation of the 15-hydroxyl group: This key step, catalyzed by 15-HPGD, yields this compound. fda.govsandoz.com

β-oxidation: This process occurs on the α (carboxylic acid) side chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs. fda.govnih.gov

Reduction of the double bond: The double bond at position 13,14 can also be reduced. fda.govnih.gov

Compared to β-oxidation, the formation of this compound represents a less prominent metabolic route for fluprostenol. labscoop.com

| Compound | Role | Primary Metabolic Step | Resulting Compound |

|---|---|---|---|

| Travoprost | Prodrug | Hydrolysis of the isopropyl ester (by corneal esterases) | Fluprostenol (Active Metabolite) |

| Fluprostenol | Active Drug | Oxidation of the 15-hydroxyl group (by 15-HPGD) | This compound (Inactive Metabolite) |

| Fluprostenol | Active Drug | β-oxidation of the α-chain | Dinor and Tetranor Analogs (Inactive Metabolites) |

Metabolic Similarities and Differences with Other Prostaglandin F2α Derivatives

The metabolic fate of fluprostenol and its resulting metabolite, this compound, shares significant similarities with endogenous PGF2α and other synthetic analogs like latanoprost. The systemic metabolic pathways for travoprost are described as paralleling those of endogenous prostaglandin F2α. europa.eu

A central feature of prostaglandin catabolism is the enzymatic oxidation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-HPGD). bio-rad.com This is the rate-limiting step in the biological inactivation of PGF2α, converting it to 15-keto-PGF2α, which has substantially lower biological activity. bio-rad.commedchemexpress.com This initial oxidation is typically followed by the reduction of the C-13,14 double bond by 15-keto-prostaglandin Δ13-reductase. bio-rad.com

This metabolic sequence is not unique to endogenous PGF2α. Other synthetic PGF2α analogs used therapeutically undergo similar biotransformations. For instance, latanoprost, another widely used PGF2α analog, is also an isopropyl ester prodrug that is hydrolyzed to its active free acid. The subsequent metabolism of latanoprost acid involves β-oxidation and the oxidation of the 15-hydroxyl group to form the corresponding 15-keto metabolite. caymanchem.com This highlights the oxidation at the C-15 position as a conserved and critical pathway for the inactivation of this class of compounds.

| Compound | Initial Step | Key Inactivating Metabolic Pathway | Resulting 15-Keto Metabolite |

|---|---|---|---|

| Prostaglandin F2α (Endogenous) | Directly active | Oxidation of 15-hydroxyl group by 15-HPGD | 15-keto-Prostaglandin F2α |

| Fluprostenol (from Travoprost) | Activation from Travoprost (prodrug) via hydrolysis | Oxidation of 15-hydroxyl group by 15-HPGD | This compound |

| Latanoprost | Activation from Latanoprost (prodrug) via hydrolysis | Oxidation of 15-hydroxyl group by 15-HPGD | 15-keto-Latanoprost |

Investigation of Receptor Interactions and Binding Affinities

The biological activity of compounds like this compound is mediated through their interaction with specific cellular receptors. Eicosanoids, a class of signaling molecules to which prostaglandins belong, exert their effects by binding to a variety of G-protein-coupled receptors (GPCRs). wikipedia.orgnih.gov

Studies on Prostaglandin FP Receptor Modulation

The primary receptor for prostaglandins of the F-series is the Prostaglandin FP receptor. genscript.com Research indicates that this compound has a weak binding affinity for the FP receptor. scbt.comglpbio.cn The presence of the 15-keto functional group generally leads to a reduction in binding affinity to the FP receptor. chemicalbook.com Despite this diminished affinity, it is sufficient to produce a sustained, weak hypotensive response. chemicalbook.comglpbio.cn The interaction of prostaglandin analogues with the FP receptor is a key mechanism in their physiological effects. arvojournals.org

Exploration of Interactions with Other Eicosanoid Receptors

While the primary focus has been on the FP receptor, eicosanoids can interact with a range of receptors, including other prostanoid receptors (EP, DP, TP) and leukotriene receptors (BLT, CysLT). wikipedia.orgfrontiersin.orgnih.gov Some sources suggest that 15-keto Fluprostenol isopropyl ester can function as a potent ligand for formyl peptide receptors (FPR), a type of eicosanoid receptor. scbt.com This interaction is characterized by selective binding that influences cellular behavior through the modulation of intracellular pathways. scbt.com The ability of eicosanoid metabolites to interact with multiple receptor subtypes is a known phenomenon; for instance, 15-keto-PGE2, a metabolite of PGE2, can bind to and activate EP2 and EP4 receptors. nih.govnih.gov

Influence on Cellular Homeostasis and Signaling Pathways

Cellular homeostasis is the maintenance of a stable internal environment, which is regulated by a complex interplay of metabolic and signal transduction pathways. nih.govnih.gov The interaction of ligands with their receptors initiates intracellular signaling cascades that modulate various cellular functions. plos.org

Modulation of Specific Intracellular Signaling Cascades

The binding of this compound to its receptors triggers distinct intracellular signaling cascades. scbt.com For instance, interaction with formyl peptide receptors can lead to the modulation of intracellular pathways that influence cellular behavior. scbt.com G-protein-coupled receptors, upon activation, can stimulate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of transcription factors like NF-κB. nih.gov The activation of different G-proteins by a single receptor can lead to diverse signaling outcomes. nih.gov While specific details on the complete signaling cascade of this compound are not extensively detailed in the provided results, the activation of eicosanoid receptors generally involves such pathways to regulate cellular processes. nih.govfrontiersin.org

Regulation of Gene Expression Profiles

Detailed scientific literature and dedicated studies specifically elucidating the direct regulation of gene expression profiles by this compound are limited. Current research has primarily focused on its role as a metabolite and its physiological effects, rather than its specific impact on transcriptional regulation. While the parent compounds, such as fluprostenol and other prostaglandin analogs, are known to influence gene expression related to inflammatory processes and tissue remodeling, the distinct downstream genetic targets modulated by the 15-keto metabolite have not been comprehensively characterized. Therefore, a definitive profile of the genes and transcriptional pathways specifically up- or down-regulated by this compound remains an area for future investigation.

Comparative Biological Potency and Efficacy in In Vitro Systems

The biological activity of this compound, particularly its potency and efficacy, is best understood by comparing it to its parent compound, Travoprost, and other prostaglandin F2α (PGF2α) analogs. This compound is a metabolite of Travoprost, formed by the oxidation of the hydroxyl group at the carbon-15 (B1200482) position into a ketone. This structural modification is critical in determining its interaction with the prostaglandin F (FP) receptor.

In pharmacology, potency refers to the concentration of a drug required to produce 50% of its maximal effect (EC50), while efficacy is the maximal response a drug can elicit. Generally, the conversion to a 15-keto metabolite leads to a significant reduction in binding affinity and potency at the FP receptor. chemicalbook.com Research indicates that this compound isopropyl ester has a weak binding affinity for the FP receptor. scbt.com This is consistent with findings for other prostaglandin metabolites, such as 15-keto-Latanoprost, which is substantially less potent than its parent compound, Latanoprost. selcukmedj.org

Despite its reduced potency, some studies suggest that this compound retains sufficient biological activity to be effective in certain applications. For instance, it has been shown to have a stimulatory effect on eyelash growth, with some reports suggesting an efficacy comparable to the 15-hydroxyl parent compounds for this specific function. researchgate.net This indicates that even with a weaker receptor interaction, the compound can still trigger a significant biological response. Travoprost acid (the active form of Travoprost) is a highly potent FP receptor agonist, serving as a benchmark for comparison. arvojournals.org

The following table provides a comparative overview of the in vitro potencies of this compound's parent compound and other related prostaglandin analogs on the FP receptor.

| Compound | Receptor Target | Reported In Vitro Potency / Affinity Characteristic | Source |

|---|---|---|---|

| This compound isopropyl ester | FP Receptor | Weak binding affinity | scbt.com |

| Travoprost acid ([+]-Fluprostenol) | FP Receptor | EC50 = 2.4 ± 0.7 nM | arvojournals.org |

| Latanoprost acid | FP Receptor | EC50 = 34.7 ± 2.4 nM | arvojournals.org |

| 15-keto-Latanoprost | FP Receptor | Much less potent than parent compound Latanoprost | selcukmedj.org |

| Prostaglandin F2α (PGF2α) | FP Receptor | EC50 = 120 ± 26 nM | arvojournals.org |

Cellular and Molecular Mechanisms of Action

Mechanisms of Cellular Uptake and Efflux

The cellular uptake and efflux of prostaglandin (B15479496) analogs like 15-Ketofluprostenol are complex processes mediated by specific transporters. While direct studies on this compound's transport are limited, the mechanisms can be inferred from related prostaglandin compounds. Prostaglandin transporters, which are members of the organic anion transporting polypeptide (OATP/SLCO) superfamily, are crucial for the movement of prostaglandins (B1171923) across the cell membrane.

Efflux, the process of moving compounds out of the cell, is often mediated by ATP-binding cassette (ABC) transporters. nih.gov These transporters play a significant role in maintaining cellular homeostasis by preventing the intracellular accumulation of various substances. nih.gov The balance between uptake and efflux determines the intracellular concentration of this compound, which in turn dictates its biological activity. The efficiency of these transport systems can vary between different cell types, leading to tissue-specific effects. mdpi.com

Intracellular Localization and Target Engagement

Once inside the cell, this compound, a derivative of an FP receptor agonist, is expected to interact with specific intracellular targets. caymanchem.com The primary targets of prostaglandin F2α (PGF2α) analogs are the FP receptors, which are G-protein coupled receptors. medchemexpress.comselcukmedj.org While these receptors are located on the cell surface, the signaling cascades they initiate are intracellular.

This compound is a metabolite of Travoprost (B1681362), which is a selective FP prostaglandin full receptor agonist. medchemexpress.commedchemexpress.com The binding of these analogs to FP receptors activates downstream signaling pathways, such as the phospholipase C pathway, leading to the mobilization of intracellular calcium. selcukmedj.orgoup.com This signaling is crucial for mediating the physiological effects of the compound. The specific intracellular localization of this compound and its direct engagement with targets other than FP receptors are areas that require further investigation.

Enzymatic Interactions beyond 15-PGDH

The primary enzyme involved in the metabolism of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, generally leading to their biological inactivation. mdpi.comuniprot.orgnih.gov For instance, 15-PGDH converts prostaglandin E2 (PGE2) into the less active 15-keto-PGE2. mdpi.comnih.gov

However, the resulting 15-keto metabolites can sometimes exhibit their own biological activities. For example, 15-keto-PGE2 can act as an endogenous ligand for peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor that regulates gene expression. nih.govplos.org This interaction can lead to downstream effects, such as the inhibition of cancer cell growth. nih.gov While this compound is itself a 15-keto compound, its potential interactions with enzymes other than those in the prostaglandin synthesis and degradation pathway are not well-documented and represent an area for future research.

Modulation of Cellular Processes and Biological Responses

This compound has been shown to modulate various cellular processes, leading to distinct biological responses in different tissues.

In the context of hair follicle biology, prostaglandin analogs, including this compound, have demonstrated significant effects. These compounds are known to influence the hair growth cycle. researchgate.net The hair follicle is a complex structure composed of multiple cell layers that originate from basal cells in the hair matrix. lumenlearning.complos.org The growth cycle consists of three phases: anagen (growth), catagen (regression), and telogen (rest). frontiersin.org

Prostaglandin analogs like fluprostenol (B1673476), from which this compound is derived, can prolong the anagen phase, leading to increased hair length and thickness. researchgate.net They are thought to stimulate resting follicles to enter the anagen phase. researchgate.net The dermal papilla, a key component of the hair follicle, is considered a likely target for these compounds. researchgate.netemrahcinik.com

Furthermore, these compounds stimulate melanogenesis, the process of melanin (B1238610) production by melanocytes. researchgate.netkoreamed.org This leads to increased pigmentation, resulting in darker hair. researchgate.net Experimental models, including those using pigmented guinea pigs, are employed to study these effects. koreamed.org

Table 1: Effects of Prostaglandin Analogs on Hair Follicle Biology

| Parameter | Effect | Mechanism | Citation |

|---|---|---|---|

| Hair Growth Cycle | Prolongation of anagen phase | Stimulation of telogen follicles into anagen | researchgate.net |

| Hair Length & Thickness | Increased | Prolonged anagen phase and hypertrophic changes | researchgate.net |

In ophthalmology, prostaglandin analogs are well-established for their role in regulating intraocular pressure (IOP). This compound is the oxidized metabolite of travoprost, a drug used in glaucoma treatment. researchgate.net While metabolites are often less active, some 15-keto prostaglandins retain biological activity. For instance, 15-keto latanoprost (B1674536), a similar compound, produces a measurable decrease in IOP in cynomolgus monkeys. selcukmedj.org

The primary mechanism by which prostaglandin analogs lower IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway. researchgate.net Some compounds may also have a dual mechanism, additionally affecting the trabecular meshwork. researchgate.net Preclinical studies in animal models are essential for evaluating the ocular hypotensive effects and mechanisms of new prostaglandin analogs. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 15-keto-latanoprost |

| 15-keto-PGE2 |

| 9-keto fluprostenol |

| Diphtheria toxin |

| Fluprostenol |

| Latanoprost |

| Prednisolone |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F2α (PGF2α) |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and measuring 15-Ketofluprostenol, often in complex biological or pharmaceutical matrices. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for quantifying prostaglandins (B1171923) and their metabolites due to its high selectivity, sensitivity, and specificity. resolian.com This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by MS/MS. creative-proteomics.comveedalifesciences.com The development of a robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.govrsc.org

Sample Preparation: Before analysis, this compound must be extracted from its matrix, such as plasma, urine, or a pharmaceutical formulation. researchgate.netnih.gov Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. researchgate.net SPE is often favored for its efficiency and ability to handle complex biological samples. nih.gov For quantification, an isotopically labeled internal standard, such as a deuterated analog of this compound, is typically added at the beginning of the sample preparation process to account for analyte loss and matrix effects. nih.govbioline.org.br

Chromatographic Separation and MS Detection: Reversed-phase chromatography is commonly used for the separation of prostaglandins. veedalifesciences.com The method validation process for such an assay typically assesses selectivity, linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results. resolian.combioline.org.brnih.gov The mass spectrometer is usually operated in a selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. turkjps.org

Table 1: Typical HPLC-MS/MS Parameters for Prostaglandin (B15479496) Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 3.5 µm) | Separates analyte from matrix components based on hydrophobicity. sigmaaldrich.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Facilitates separation and analyte ionization. sigmaaldrich.com |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |

| Gradient | Programmed gradient from low to high organic phase | Elutes compounds with varying polarities effectively. turkjps.org |

| Injection Volume | 5 - 20 µL | Amount of prepared sample introduced for analysis. bioline.org.br |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | Generates charged ions from the analyte molecules for MS detection. veedalifesciences.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. turkjps.orgmdpi.com |

| Precursor Ion (Q1) | [M-H]⁻ for this compound | The mass-to-charge ratio of the deprotonated parent molecule. |

| Product Ion (Q3) | Specific fragment ions | Characteristic fragments generated from the precursor ion for confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins, known for its high resolution and sensitivity. creative-proteomics.comnih.gov However, because prostaglandins like this compound are non-volatile and thermally labile due to their polar functional groups (hydroxyls, carboxylic acid), they require chemical derivatization prior to analysis. researchgate.netmdpi.comshimadzu.com

Derivatization: Derivatization is a critical multi-step process to increase the volatility and thermal stability of the analyte. shimadzu.comlabcompare.comscioninstruments.com A typical procedure involves:

Oximation: The ketone groups (at C-15 and C-9 for related prostaglandins) are converted to oximes, often using methoxyamine hydrochloride, to prevent enolization and degradation. nih.gov

Esterification: The carboxylic acid group is converted to an ester, for instance, a pentafluorobenzyl (PFB) ester, which enhances sensitivity in negative ion chemical ionization mode. researchgate.netresearchgate.net

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. sigmaaldrich.comresearchgate.net

This extensive sample preparation allows the compound to be vaporized without decomposition for GC analysis. creative-proteomics.com

GC-MS Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column before entering the mass spectrometer for detection. nih.gov Negative Ion Chemical Ionization (NICI) is often employed as it provides high sensitivity for the PFB esters. researchgate.net

Table 2: General GC-MS Parameters for Derivatized Prostaglandin Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Prep | ||

| Derivatization | Oximation, Esterification (e.g., PFB), Silylation (e.g., TMS) | Increases volatility and thermal stability for GC analysis. researchgate.netnih.gov |

| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Purifies and concentrates the analyte from the sample matrix. researchgate.netscioninstruments.com |

| Gas Chromatography | ||

| Column | Capillary column (e.g., DB-1, HP-5MS) | Separates derivatized analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Splitless | Ensures maximum transfer of the sample onto the column for trace analysis. |

| Temperature Program | Ramped oven temperature (e.g., 150°C to 300°C) | Separates compounds based on their boiling points and interactions with the column. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) | NICI offers high sensitivity for electrophilic derivatives like PFB esters. researchgate.netmdpi.com |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. awi.dersc.org Both ¹H NMR and ¹³C NMR experiments are used to confirm the identity and purity of synthesized this compound. sbq.org.br

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for this compound would include those for aromatic protons of the trifluoromethylphenoxy group, vinyl protons of the two side chains, protons adjacent to hydroxyl and carbonyl groups, and aliphatic protons of the cyclopentane (B165970) ring and side chains. rsc.org

¹³C NMR: Shows the number of non-equivalent carbons and provides information about their chemical environment (e.g., carbonyl, aromatic, olefinic, aliphatic). hmdb.ca This is crucial for confirming the presence of the ketone at C-15 and other key functional groups. awi.de

Two-dimensional NMR techniques like HSQC and HMBC can be used to establish the connectivity between protons and carbons, confirming the complete structure. awi.de

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key this compound Moieties

| Functional Group Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Trifluoromethylphenoxy Group | 6.9 - 7.5 | 110 - 160 |

| C=O (Ketone at C-15) | N/A | ~195 - 210 |

| C=C (Olefinic) | 5.3 - 6.8 | 120 - 140 |

| CH-OH (Cyclopentane Ring) | 3.9 - 4.2 | 70 - 80 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally related compounds. Actual values may vary based on solvent and experimental conditions. rsc.orgresearchgate.net

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study conjugation, respectively.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. turkjps.orglibretexts.org For this compound, key absorption bands would confirm the presence of hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities. A study on E-type 15-keto-prostaglandins demonstrated that an intramolecular hydrogen bond can form between the carboxyl group and the 15-carbonyl group. nih.gov This interaction can be observed and characterized using FTIR. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. nerc.ac.ukmsu.edu It is particularly useful for detecting chromophores, especially conjugated systems. The enone system (a conjugated system consisting of a C=C bond and a C=O bond) in the ω-side chain of this compound, along with the phenoxy group, gives rise to a characteristic UV absorbance maximum (λmax). researchgate.net

Table 4: Key Spectroscopic Data for this compound and Related Structures

| Spectroscopy | Functional Group / Feature | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| FTIR | O-H stretch (hydroxyl & carboxylic acid) | ~3500 - 2800 (broad) gsconlinepress.commdpi.com |

| C=O stretch (ketone at C-15) | ~1680 - 1660 nih.gov | |

| C=O stretch (carboxylic acid) | ~1710 mdpi.com | |

| C=C stretch (alkene) | ~1650 mdpi.com |

| UV-Vis | π → π* transition (conjugated system) | λmax ≈ 225 nm nih.gov |

Immunoassays and Biosensor Development for Detection

Immunoassays and biosensors represent highly sensitive and specific methods for detecting analytes, often in complex biological fluids, without extensive sample cleanup. nih.govinbio.com

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay. bioanalysis-zone.com For a small molecule like this compound, a competitive ELISA format is typically used. mybiosource.com In this format, a known amount of enzyme-labeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. mybiosource.comantibodies-online.com The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample. mybiosource.com While specific ELISAs for this compound are not widely commercialized, assays for structurally similar prostaglandin metabolites, such as 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), have been successfully developed and demonstrate the feasibility of this approach. mybiosource.comnih.gov The development of such an assay requires the production of a highly specific antibody that can distinguish this compound from its parent compound and other related metabolites. nih.gov

Biosensor Development: Electrochemical biosensors are emerging as rapid and portable detection platforms. frontiersin.org These devices typically consist of a biological recognition element (e.g., an antibody or an aptamer) immobilized on a transducer surface (e.g., a gold or carbon electrode). frontiersin.orgfrontiersin.org When the target analyte binds to the recognition element, it causes a measurable change in an electrical property, such as current or potential. Research has shown the successful development of electrochemical immunosensors for other prostaglandins like PGE2. frontiersin.orgfrontiersin.org A similar strategy could be applied to this compound, where a specific antibody would be immobilized on an electrode. Binding of this compound would then be detected, offering a potential route for rapid, point-of-care analysis. mdpi.com Conformational biosensors based on techniques like Bioluminescence Resonance Energy Transfer (BRET) have also been used to study the interactions of prostaglandin receptors with their ligands, providing another avenue for future research and development. nih.gov

Methodologies for Purity Assessment and Impurity Profiling in Research Standards

The quality of a research standard is defined by its purity and the comprehensive identification of any inherent impurities. For this compound, which is a known metabolite and degradation product of the prostaglandin F2α analogue Travoprost (B1681362), impurity profiling is particularly crucial. nih.govyydbzz.comcaymanchem.com Potential impurities in a this compound standard may include precursors, reagents from synthesis, and structurally related isomers that can be challenging to separate. The establishment of a robust analytical control strategy typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for purity assessment due to its high resolving power. Stability-indicating HPLC methods are specifically developed to separate this compound from its potential degradation products and synthetic impurities. nih.gov These methods must be able to resolve compounds with very similar structures, such as stereoisomers (e.g., 15-epi diastereomer) and geometric isomers (e.g., 5,6-trans isomer), which are common impurities in prostaglandin synthesis. yydbzz.com

One such method utilizes a phenyl-hexyl column with a gradient elution system. This approach has demonstrated excellent separation of Travoprost from its key impurities, including the 15-keto derivative (this compound). yydbzz.com The selection of the stationary phase, mobile phase composition, pH, and column temperature are all critical parameters that are optimized to achieve the necessary selectivity and resolution. yydbzz.com

The table below outlines typical chromatographic conditions for the analysis of Travoprost and its related substances, including this compound.

Table 1: Example HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Chromatographic Column | Phenomenex LUNA Phenyl-Hexyl (3.0 mm × 150 mm, 3 µm) |

| Mobile Phase A | 20 mmol·L-1 Sodium Heptane Sulfonate (pH 2.5 with Phosphoric Acid) |

| Mobile Phase B | Methanol |

| Mobile Phase C | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.5 mL·min-1 |

| Column Temperature | 40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 100 µL |

Data sourced from a study on the determination of related substances of Travoprost. yydbzz.com

The United States Pharmacopeia (USP) also provides monographs that detail analytical procedures and acceptance criteria for impurities in related drug products like Travoprost Ophthalmic Solution. uspnf.comdrugfuture.com These documents establish official standards for quality and list known impurities with their relative retention times (RRT) and relative response factors (RRF), which are essential for accurate quantification.

Table 2: Relative Retention Times and Acceptance Criteria for Travoprost Impurities (USP)

| Impurity Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Acceptance Criteria, NMT (%) |

|---|---|---|---|

| Travoprost Related Compound A | ~0.11 | 1.0 | 0.2 |

| 15-epi Diastereomer | ~0.90 | 1.1 | 0.1 |

| Travoprost | 1.00 | - | - |

| 5,6-trans Isomer | ~1.16 | 1.0 | 3.5 |

| 15-Keto derivative (this compound) | ~1.45 | 1.6 | 0.3 |

NMT: Not More Than. Data adapted from the USP monograph for Travoprost Ophthalmic Solution. drugfuture.com

For definitive identification and structural elucidation of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), combines the separation power of HPLC with the mass-analyzing capabilities of MS, providing high sensitivity and specificity. eag.com This is crucial for identifying unknown peaks in a chromatogram or confirming the structure of known impurities, especially at trace levels. The technique allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, which serve as a molecular fingerprint for identification.

While a specific LC-MS/MS method for a this compound research standard is not widely published, methods for the parent compound Travoprost provide a framework for the parameters that would be employed.

Table 3: Typical LC-MS/MS Method Parameters for Prostaglandin Analysis

| Parameter | Condition |

|---|---|

| LC Column | YMC ODS-AQ (2.0 × 150 mm, 3 µm) |

| Mobile Phase | Isocratic: 55% (5 mM Ammonium Acetate in 95:5 Acetonitrile/Water with 0.02% Formic Acid) and 45% (5 mM Ammonium Acetate with 0.02% Formic Acid) |

| Flow Rate | 0.2 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Spectrometer | Triple Quadrupole (TSQ) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

Parameters based on a stability study of Travoprost. nih.gov

Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including any impurities present in a research standard. hmdb.cahmdb.ca One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the chemical structure, connectivity, and stereochemistry of the compound and its impurities, confirming their identity without the need for a reference standard of the impurity itself.

Through the combined application of these advanced analytical methodologies, a comprehensive purity and impurity profile for a this compound research standard can be established, ensuring its suitability for high-level research applications.

Preclinical Research Models and in Vitro Investigation

Mammalian Cell Culture Models for Mechanistic Studies

Mammalian cell culture systems are fundamental tools for dissecting the molecular and cellular mechanisms of 15-Ketofluprostenol. These models allow for controlled experiments to study receptor binding, signal transduction pathways, and cellular responses in isolation.

Primary Cell Lines and Immortalized Cell Systems

Studies on PGF2α analogs, a class of compounds to which this compound belongs, have frequently employed primary and immortalized cell lines derived from ocular tissues to investigate their effects. Human ciliary muscle (HCM) cells and human trabecular meshwork (HTM) cells are standard models for studying the regulation of intraocular pressure. nih.govnih.gov In these cells, PGF2α analogs have been shown to modulate the expression of genes involved in extracellular matrix remodeling, which is a key mechanism for increasing aqueous humor outflow. nih.govnih.gov For instance, treatment of HCM and HTM cells with PGF2α analogs has been demonstrated to alter the expression of genes such as aquaporin-1, versican, IGF1, and fibroleukin. nih.gov

Conjunctival epithelial cell lines have also been used to assess the effects of prostaglandin (B15479496) analogs, often in the context of ocular surface side effects. tandfonline.com Furthermore, in vitro studies using human orbital preadipocytes have revealed that PGF2α analogs can inhibit preadipocyte differentiation and fat metabolism, suggesting a potential mechanism for the observed clinical effect of periorbital fat atrophy. nih.gov While direct studies on this compound in these specific cell lines are not extensively documented, the known activity of related PGF2α analogs provides a strong basis for its likely mechanisms of action.

Below is a table summarizing the use of mammalian cell lines in the study of PGF2α analogs:

| Cell Line/System | Tissue of Origin | Key Research Findings for PGF2α Analogs |

|---|---|---|

| Human Ciliary Muscle (HCM) Cells | Ciliary Body | Downregulation of aquaporin-1 and versican. nih.gov Modulation of extracellular matrix gene expression. nih.govnih.gov |

| Human Trabecular Meshwork (HTM) Cells | Trabecular Meshwork | Upregulation of IGF1 and fibroleukin. nih.gov Alterations in extracellular matrix turnover. nih.gov |

| Conjunctival Epithelial Cell Line (IOBA-NHC) | Conjunctiva | Evaluation of cellular toxicity and inflammatory responses. tandfonline.com |

| Human Orbital Preadipocytes | Orbital Fat | Inhibition of preadipocyte differentiation and reduction of fat accumulation. nih.gov |

Recombinant Enzyme Expression Systems for Functional Assays

To specifically investigate the interaction of PGF2α analogs with their molecular target, recombinant expression systems are employed. Cell lines, such as human embryonic kidney 293 (HEK293) cells, are genetically engineered to express the human FP receptor. nih.govresearchgate.net These systems are invaluable for conducting receptor binding assays and functional assays to determine the potency and selectivity of compounds like this compound.

Functional assays in these recombinant systems often measure the mobilization of intracellular calcium or the turnover of phosphoinositides, which are key downstream signaling events following FP receptor activation. nih.govarvojournals.org For example, travoprost (B1681362) acid, a structurally related compound, has been shown to be a potent agonist at the FP receptor in functional phosphoinositide turnover assays in various cell types, including human ciliary muscle and trabecular meshwork cells. nih.gov Such assays are critical for characterizing the pharmacological profile of new PGF2α analogs and for screening potential therapeutic candidates. caymanchem.com

Organotypic and Ex Vivo Tissue Culture Systems

Organotypic and ex vivo tissue culture systems offer a more physiologically relevant environment compared to monolayer cell cultures by preserving the three-dimensional architecture and cellular interactions of the native tissue.

Ocular Tissue Models (e.g., cornea, ciliary body)

Ex vivo models of ocular tissues, such as the cornea and ciliary body, are utilized to study the effects of prostaglandin analogs in a setting that more closely mimics the in vivo situation. mdpi.commdpi.com Corneal organ culture models, for instance, are employed to investigate wound healing and the transport of ophthalmic drugs. mdpi.com While specific studies on this compound in these models are not widely reported, research on other PGF2α analogs has demonstrated their ability to alter gene expression in cultured human ciliary muscle and trabecular meshwork tissues. nih.gov These models are instrumental in understanding how these compounds affect the complex cellular and extracellular environment of the eye's anterior segment to regulate intraocular pressure. nih.gov

Hair Follicle Organ Culture Models

The human hair follicle organ culture model is a well-established ex vivo system for studying the regulation of hair growth. frontiersin.orguni-luebeck.denih.govnih.govspringernature.com This model has been instrumental in demonstrating the hair growth-promoting effects of PGF2α analogs. frontiersin.orgnih.govnih.gov Studies have shown that PGF2α can stimulate the elongation of isolated human hair follicles and prolong the anagen (growth) phase of the hair cycle. frontiersin.orgnih.govnih.gov The effects of PGF2α in this system are mediated through the FP receptor, which has been identified in the dermal papilla and connective tissue sheath of hair follicles. frontiersin.orgnih.govnih.gov This ex vivo model provides a valuable preclinical platform for evaluating the potential of compounds like this compound for the treatment of hair loss disorders. researchgate.net

In Vivo Animal Models for Pharmacological and Mechanistic Research

For ophthalmological applications, non-human primates, dogs, and cats are commonly used to study the effects of these compounds on intraocular pressure. nih.govresearchgate.net These models have been crucial in establishing the role of PGF2α analogs in increasing uveoscleral outflow of aqueous humor. researchgate.net

In the context of eyelash growth, rabbit models have been employed to quantitatively assess the effects of topical prostaglandin analogs on eyelash length. researchgate.net Furthermore, rodent models, such as mice, have been used to investigate the influence of PGF2α analogs on hair regrowth and follicular melanogenesis. researchgate.net These animal studies have provided evidence that PGF2α analogs can stimulate the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase. researchgate.netresearchgate.net The stumptailed macaque, a primate model for androgenetic alopecia, has also been used to demonstrate the hair growth-stimulating effects of latanoprost (B1674536). researchgate.net

The following table summarizes key findings from in vivo animal models for PGF2α analogs:

| Animal Model | Research Area | Key Findings for PGF2α Analogs |

|---|---|---|

| Dogs and Cats | Glaucoma | Reduction of intraocular pressure. nih.govresearchgate.net |

| Rabbits | Eyelash Growth | Significant increase in eyelash length with some analogs (e.g., bimatoprost (B1667075), tafluprost). researchgate.net |

| Mice | Hair Growth | Stimulation of hair regrowth and melanogenesis; extension of the anagen phase. researchgate.net |

| Stumptailed Macaques | Androgenetic Alopecia | Stimulation of hair growth on the balding scalp. researchgate.net |

Rodent Models for Eicosanoid Pathway Investigation

Rodent models are fundamental in the initial stages of drug discovery and for investigating the mechanisms of action of compounds like this compound that modulate the eicosanoid pathway. These models offer the advantages of being cost-effective, having a short life cycle, and the availability of well-characterized genetic strains. nih.gov

Commonly Used Rodent Models in Glaucoma Research

While specific studies detailing the use of this compound in rodent models are not extensively published, the therapeutic area of its parent compounds (prostaglandin analogs for glaucoma) provides a strong indication of relevant models. nih.gov For instance, mouse and rat models of glaucoma are instrumental in studying the effects of prostaglandin analogs on intraocular pressure (IOP).

One of the most utilized rodent models is the DBA/2J mouse . This strain spontaneously develops a form of hereditary glaucoma, making it a valuable tool for studying the long-term effects of potential glaucoma therapies. nih.govamegroups.org Researchers can assess the efficacy of compounds like this compound in preventing or slowing the progression of retinal ganglion cell death and optic nerve damage that characterize the disease in these animals.

Experimentally induced models of ocular hypertension in rats and mice are also common. pennmedicine.org These can be created through methods such as laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into an episcleral vein to obstruct aqueous humor outflow and increase IOP. These acute models are useful for rapid screening of the IOP-lowering effects of new compounds.

Table 1: Overview of Relevant Rodent Models for this compound Research

| Model | Species | Key Characteristics | Investigative Application for this compound |

|---|---|---|---|

| DBA/2J | Mouse | Spontaneous, age-related hereditary glaucoma | Long-term efficacy in neuroprotection and IOP control |

| Laser-Induced Ocular Hypertension | Rat/Mouse | Acute elevation of intraocular pressure | Screening for IOP-lowering activity |

| Microbead-Induced Ocular Hypertension | Mouse | Induction of elevated IOP through microbead injection | Evaluation of neuroprotective effects against RGC and optic nerve loss pennmedicine.org |

Non-Rodent Animal Models for Translational Studies

Non-rodent models play a critical role in bridging the gap between early-phase rodent studies and human clinical trials. For ophthalmic drugs like prostaglandin analogs, non-rodent models with ocular anatomy and physiology more similar to humans are particularly important.

The Cynomolgus Monkey in Glaucoma Research

The cynomolgus monkey (Macaca fascicularis) is a well-established non-rodent model for glaucoma research. nih.gov Its ocular structure, including the uveoscleral outflow pathway which is a primary target of prostaglandin F2α analogs, is highly comparable to that of humans.

Research on 15-keto latanoprost, a compound structurally and functionally similar to this compound, has demonstrated the utility of this model. Studies in cynomolgus monkeys with laser-induced unilateral glaucoma have been used to compare the ocular hypotensive effects of 15-keto latanoprost with its parent compound, latanoprost. nih.gov These studies can elucidate the potency and mechanism of action, such as the potential for increasing uveoscleral outflow. nih.gov Given that this compound is a metabolite of fluprostenol (B1673476) isopropyl ester (travoprost), a similar translational investigation in a non-human primate model would be a logical step in its preclinical development. caymanchem.com

Table 2: Key Findings from a Study on 15-Keto Latanoprost in a Non-Rodent Model

| Parameter | Finding | Implication for this compound Research |

|---|---|---|

| Intraocular Pressure (IOP) Reduction | 0.001% 15-keto latanoprost produced an IOP reduction equivalent to or greater than 0.005% latanoprost in glaucomatous monkey eyes. nih.gov | Suggests that the 15-keto metabolite may have significant biological activity and warrants direct investigation. |

| Aqueous Humor Dynamics | 15-keto latanoprost did not alter aqueous humor flow or tonographic outflow facility in normal monkey eyes. nih.gov | Indicates a likely mechanism of action through increased uveoscleral outflow, a hallmark of prostaglandin F2α analogs. |

Methodological Considerations for Data Interpretation in Preclinical Settings

The interpretation of data from preclinical studies of this compound requires careful consideration of the methodologies employed to ensure the reliability and translatability of the findings.

In Vitro Metabolism Studies

Understanding the metabolic fate of the parent compound, fluprostenol isopropyl ester, is crucial. In vitro studies using ocular tissues, such as the cornea, from relevant species (e.g., monkeys) can identify the enzymes responsible for the conversion to this compound. For instance, the metabolism of latanoprost to its 15-keto form is known to be facilitated by 15-hydroxyprostaglandin dehydrogenase in the monkey cornea. caymanchem.com Similar enzymatic pathways are likely involved in the metabolism of other prostaglandin F2α analogs.

Selection of Animal Models

The choice of animal model should be scientifically justified. While rodent models are useful for initial screening and mechanistic studies, the anatomical and physiological differences in the eye compared to humans must be acknowledged. nih.gov Non-human primates, despite the ethical and cost considerations, often provide more translationally relevant data for ophthalmic drugs. nih.gov

Pharmacokinetic and Pharmacodynamic Correlations

Establishing a clear relationship between the concentration of this compound in relevant ocular tissues and its pharmacological effect (e.g., IOP reduction) is essential. This requires robust bioanalytical methods for quantifying the compound in small sample volumes obtained from ocular fluids and tissues.

Statistical Analysis

Preclinical studies should be designed with appropriate statistical power to detect meaningful biological effects. The variability inherent in animal models, particularly in disease models like the DBA/2J mouse, necessitates careful experimental design and sample size calculations to ensure that the results are statistically significant and reproducible. researchgate.net

Future Research Trajectories

Discovery of Novel Biological Functions and Pathways

While the parent compound, fluprostenol (B1673476), is a potent agonist of the prostaglandin (B15479496) F (FP) receptor, the direct biological activities of its 15-keto metabolite are less understood. caymanchem.com Future research will likely focus on delineating novel signaling pathways modulated by 15-Ketofluprostenol, independent of the classical FP receptor activation associated with its precursor. For instance, research into other prostaglandin metabolites has revealed unexpected roles in various cellular processes. nih.govhmdb.ca Investigating whether this compound influences gene expression, cell proliferation, or inflammatory responses through novel mechanisms will be a key area of exploration. This could unveil therapeutic applications in areas not traditionally associated with PGF2α analogs.

Identification of Uncharacterized Receptor Interactions

The classical prostanoid receptors (DP, EP, FP, IP, and TP) are well-characterized. sigmaaldrich.com However, there is growing evidence for the existence of non-classical or orphan receptors for various lipid mediators. nih.gov Future studies should aim to identify if this compound interacts with any of these uncharacterized receptors. For example, some prostaglandin metabolites have been shown to interact with nuclear receptors or other cell surface receptors not belonging to the traditional prostanoid family. nih.gov Identifying such interactions for this compound could open up entirely new avenues of research and reveal biological functions distinct from those of fluprostenol. The potential for "receptor-crosstalk," where this compound might modulate the activity of other receptor systems, also warrants investigation.

Advanced Omics Approaches for Comprehensive Mechanistic Insight

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the comprehensive effects of this compound on biological systems. nih.govmdpi.com By analyzing global changes in gene expression, protein levels, and metabolite profiles in response to this compound exposure, researchers can construct a detailed picture of its mechanism of action. researchgate.netoup.com This approach can help identify novel molecular targets and pathways affected by the compound, providing a more holistic understanding of its biological role. frontiersin.org Integrated multi-omics analysis will be particularly valuable in deciphering the complex interplay of factors that govern the cellular response to this prostaglandin metabolite. oup.com

Development of High-Throughput Screening (HTS) Assays for Analog Evaluation

To explore the therapeutic potential of this compound and its derivatives, the development of robust high-throughput screening (HTS) assays is essential. caymanchem.comcaymanchem.comelifesciences.org These assays would enable the rapid evaluation of large libraries of structurally related compounds for their biological activity. HTS platforms could be designed to measure various endpoints, such as receptor binding affinity, activation of specific signaling pathways, or changes in cellular phenotype. elifesciences.orgacs.org The availability of such screening tools would accelerate the discovery of novel analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents. acs.org

Exploration of Stereoisomeric and Analog-Specific Activities

The biological activity of prostaglandins (B1171923) and their analogs is often highly dependent on their stereochemistry. guidetomalariapharmacology.orgguidetopharmacology.org Fluprostenol itself is a racemic mixture, with one enantiomer being significantly more active. guidetomalariapharmacology.org Future research should investigate the distinct biological activities of the different stereoisomers of this compound. It is plausible that different isomers possess unique receptor binding profiles and functional effects. Furthermore, comparing the activity of this compound with other prostaglandin metabolites, such as 15-keto PGF2α, will provide valuable structure-activity relationship insights. caymanchem.com This line of inquiry could lead to the design of highly specific molecules that target particular biological processes with greater precision.

Role in Pathophysiological Processes Beyond Initial Associations

While the parent compound fluprostenol is primarily associated with its luteolytic and ocular hypotensive effects, its metabolites may play roles in a broader range of diseases. caymanchem.comnumberanalytics.com For instance, PGF2α and its metabolites have been implicated in inflammatory conditions, cardiovascular disease, and even neurodegenerative processes. nih.govfrontiersin.orgplos.org Future investigations should explore the potential involvement of this compound in these and other pathophysiological processes. Measuring the levels of this compound in biological samples from patients with various diseases could provide valuable diagnostic or prognostic information. Elucidating its role in disease pathogenesis may also identify it as a novel therapeutic target. plos.orgnumberanalytics.com

Q & A

Q. What frameworks ensure robust peer review of this compound research?

- Methodological Answer : Implement double-blind review with checklists for methodological rigor (e.g., ARRIVE guidelines for in vivo work). Require raw data deposition and statistical code transparency via Figshare or GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.